propyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate
Overview
Description
Propyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate, also known as propyl paraben, is a chemical compound commonly used as a preservative in various industries such as food, cosmetics, and pharmaceuticals. It is a white crystalline powder with a slight odor and is soluble in alcohol and ether but insoluble in water. In recent years, propyl paraben has gained significant attention in scientific research due to its potential health effects and environmental impact.
Mechanism of Action
Propyl paraben is believed to exert its endocrine-disrupting effects by mimicking the activity of estrogen, a hormone that plays a crucial role in reproductive and developmental processes. It can bind to estrogen receptors in the body, leading to an increase in estrogenic activity. This can disrupt normal hormonal signaling, leading to adverse health effects.
Biochemical and Physiological Effects
Studies have shown that propyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate paraben can have a range of biochemical and physiological effects. It has been shown to affect the expression of various genes involved in hormonal signaling, as well as alter the levels of key hormones such as testosterone and estradiol. Additionally, this compound paraben has been linked to oxidative stress, inflammation, and DNA damage, which can contribute to the development of various diseases.
Advantages and Limitations for Lab Experiments
Propyl paraben is commonly used as a preservative in lab experiments, as it can prevent microbial growth and maintain the stability of experimental samples. However, its potential endocrine-disrupting properties can also be a limitation, particularly in studies that involve hormonal signaling or reproductive processes. Researchers must carefully consider the potential effects of propyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate paraben on their experimental systems and use alternative preservatives when appropriate.
Future Directions
There are numerous future directions for research on propyl 4-[3-(4,4-dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropoxy]benzoate paraben. One area of focus is the development of alternative preservatives that do not have endocrine-disrupting properties. Additionally, more research is needed to fully understand the mechanisms by which this compound paraben exerts its effects, particularly in relation to hormonal signaling and reproductive processes. Finally, studies are needed to assess the potential health effects of this compound paraben exposure in humans, particularly in vulnerable populations such as pregnant women and children.
Scientific Research Applications
Propyl paraben has been extensively studied for its use as a preservative in various products. However, recent research has also focused on its potential health effects, particularly its endocrine-disrupting properties. Endocrine disruptors are chemicals that can interfere with the body's hormonal system and have been linked to various health problems, including reproductive disorders, developmental issues, and cancer.
properties
IUPAC Name |
propyl 4-[3-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)-2-hydroxypropoxy]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-4-9-25-15(22)12-5-7-14(8-6-12)26-11-13(21)10-20-16(23)18(2,3)19-17(20)24/h5-8,13,21H,4,9-11H2,1-3H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPXOBWJBALRHQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OCC(CN2C(=O)C(NC2=O)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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